N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c22-17(12-5-6-12)20-13-7-9-21(10-8-13)16-14-3-1-2-4-15(14)18-11-19-16/h11-13H,1-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKQPLFNPJXDTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide typically involves the reaction of 5,6,7,8-tetrahydroquinazoline derivatives with piperidine and cyclopropanecarboxylic acid. One common method involves the use of α-aminoamidines as reagents, which react with bis-benzylidene cyclohexanones under mild conditions to yield the desired tetrahydroquinazoline derivatives . The reaction is characterized by excellent yields and easy workup, making it a preferred method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce tetrahydroquinazoline derivatives with reduced functional groups.
Scientific Research Applications
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR) and pantothenate kinase (Mt PanK), which are essential for the survival of Mycobacterium tuberculosis . Additionally, it exhibits high binding affinity toward FAD-containing oxidoreductase DprE1 (Mt DprE1), making it a promising candidate for antitubercular drug development.
Comparison with Similar Compounds
Tozasertib (Antineoplastic Agent)
Structure: Tozasertib (CAS-639089-54-6) features a cyclopropanecarboxamide group linked to a pyrimidin-2-ylthio-phenyl scaffold substituted with 4-methylpiperazinyl and 5-methyl-1H-pyrazol-3-ylamino groups . Key Differences:
- Core Heterocycle : Tozasertib uses a pyrimidine-thio-phenyl core, whereas the target compound employs a tetrahydroquinazoline-piperidine hybrid.
- Pharmacological Target : Tozasertib is an antineoplastic agent, likely targeting kinases involved in cell cycle regulation. The tetrahydroquinazoline in the target compound may confer distinct kinase selectivity.
- Substituents : The absence of sulfur-linked aromatic systems in the target compound suggests differences in bioavailability and target engagement.
Table 1: Structural and Functional Comparison with Tozasertib
Cyclopropylfentanyl (Opioid Analogue)
Structure : Cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide) shares the cyclopropanecarboxamide and piperidine components but incorporates a phenylethyl-piperidine motif characteristic of opioid receptor ligands .
Key Differences :
- Piperidine Substitution : The target compound substitutes the piperidine with a tetrahydroquinazolin-4-yl group instead of a phenylethyl chain, likely abolishing opioid receptor affinity.
- Pharmacological Profile: Cyclopropylfentanyl binds μ-opioid receptors, while the tetrahydroquinazoline moiety in the target compound suggests non-opioid mechanisms, possibly CNS or kinase-related.
Table 2: Structural and Functional Comparison with Cyclopropylfentanyl
Goxalapladib (Atherosclerosis Treatment)
Structure : Goxalapladib (CAS-412950-27-7) contains a 1,8-naphthyridine core, a 2-methoxyethyl-piperidinyl group, and a trifluoromethyl-biphenylmethyl substituent .
Key Differences :
- Core Heterocycle : The target compound’s tetrahydroquinazoline contrasts with Goxalapladib’s 1,8-naphthyridine, which is associated with phospholipase A2 inhibition.
- Functional Groups : Goxalapladib’s trifluoromethyl-biphenyl and methoxyethyl groups are absent in the target compound, suggesting divergent pharmacokinetic profiles.
Table 3: Structural and Functional Comparison with Goxalapladib
Discussion of Structural Determinants
- Piperidine Substitution: The tetrahydroquinazolin-4-yl group distinguishes the target compound from analogs, likely directing it toward non-opioid targets (e.g., kinases or CNS receptors).
- Therapeutic Implications : Structural variations correlate with divergent applications—antineoplastic (Tozasertib), opioid (Cyclopropylfentanyl), and atherosclerosis (Goxalapladib)—highlighting the importance of core heterocycles and substituents.
Biological Activity
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structural framework that combines a tetrahydroquinazoline moiety with a piperidine ring and a cyclopropanecarboxamide group, which may contribute to its diverse biological effects.
Molecular Formula and Properties
- Molecular Formula : C₁₆H₁₈N₄O
- Molecular Weight : Approximately 286.35 g/mol
- Solubility : Soluble in organic solvents; specific solubility data not available.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives of tetrahydroquinazolines can inhibit the growth of various bacterial strains and fungi. The mechanism of action is thought to involve the inhibition of key enzymes necessary for microbial survival, such as dihydrofolate reductase and pantothenate kinase .
Anticonvulsant Activity
In related studies, compounds with similar structural motifs have been evaluated for their anticonvulsant properties. For instance, piperidine derivatives have been tested against maximal electroshock seizure (MES) models in animal studies, demonstrating promising anticonvulsant effects without significant neurotoxicity . The structure-activity relationship (SAR) analysis suggests that modifications to the piperidine and quinazoline rings can enhance anticonvulsant efficacy.
Potential for Neurological Applications
This compound may also interact with G protein-coupled receptors (GPCRs), which are critical targets in drug discovery for neurological disorders. Preliminary findings suggest that this compound could modulate signaling pathways associated with neuroprotection and neurodegeneration.
Study on Antimicrobial Efficacy
A study conducted on various tetrahydroquinazoline derivatives demonstrated their effectiveness against resistant strains of bacteria. The results indicated that modifications to the cyclopropane moiety could enhance antibacterial potency. Specific derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli.
Evaluation of Anticonvulsant Activity
In a controlled experiment using male Wistar rats, several derivatives were tested for anticonvulsant activity using the MES model. The results showed that certain modifications led to a significant increase in seizure threshold compared to standard treatments like phenytoin. The most potent compounds were identified as having minimal side effects at therapeutic doses .
Neuroprotective Effects
Research has suggested that some derivatives of this compound may possess neuroprotective properties. In vitro studies demonstrated that these compounds could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Q & A
Q. What strategies ensure robust data management and reproducibility in SAR studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
